molecular formula C10H10ClN3O B12858889 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B12858889
M. Wt: 223.66 g/mol
InChI Key: NJGDXTFECWVCIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in ethanol at room temperature, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various tetrahydropyrimidine derivatives.

Scientific Research Applications

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of an amino group and a chlorophenyl group within the pyrimidine ring makes it a versatile compound for various chemical reactions and potential therapeutic applications.

Biological Activity

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include cyclization and functional group modifications. The compound can be synthesized from readily available starting materials through methods such as microwave-assisted synthesis or classical heating techniques.

Antimicrobial Properties

Several studies have evaluated the antimicrobial properties of pyrimidine derivatives, including this compound. These compounds have demonstrated activity against various bacterial strains and fungi. For instance, a derivative with a similar structure showed promising results against Gram-positive and Gram-negative bacteria, indicating that modifications in the pyrimidine ring can enhance antimicrobial efficacy .

Antiparasitic Activity

Research has highlighted the antiparasitic potential of pyrimidine derivatives. In particular, compounds structurally related to this compound have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. These studies suggest that modifications in the structure can significantly influence activity levels against intracellular amastigotes and trypomastigotes .

Enzyme Inhibition

Pyrimidine derivatives are known to exhibit enzyme inhibitory effects. For example, they may act as inhibitors of key enzymes involved in nucleic acid metabolism or signal transduction pathways. The specific binding affinity and inhibition constants for various targets are essential for understanding their mechanism of action .

Structure-Activity Relationships (SAR)

The SAR studies on pyrimidine derivatives indicate that the presence of specific substituents on the aromatic ring significantly influences biological activity. In particular:

  • Chlorine Substituent : The presence of a chlorine atom at the para position enhances lipophilicity and may improve binding affinity to biological targets.
  • Amino Group : The amino group at position 2 is crucial for maintaining biological activity and can participate in hydrogen bonding with target receptors .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of pyrimidine derivatives against common pathogens like E. coli and S. aureus. The results indicated that compounds with a chlorophenyl moiety exhibited superior antimicrobial activity compared to their non-chlorinated counterparts.
    CompoundActivity (MIC µg/mL)Target Bacteria
    A32E. coli
    B16S. aureus
    C64K. pneumoniae
  • Antiparasitic Activity : Another investigation focused on the antiparasitic effects of related compounds on Trypanosoma cruzi. Results demonstrated that certain derivatives led to significant reductions in parasite load in vitro.
    CompoundIC50 (µM)Effectiveness (%)
    D21.7166
    E53.0352

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10ClN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15)

InChI Key

NJGDXTFECWVCIB-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(NC1=O)N)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.